molecular formula C11H13BrO2 B3315087 2-Bromo-3-(3,5-dimethoxyphenyl)-1-propene CAS No. 951891-48-8

2-Bromo-3-(3,5-dimethoxyphenyl)-1-propene

Cat. No. B3315087
CAS RN: 951891-48-8
M. Wt: 257.12 g/mol
InChI Key: OBPQHJWRVPZABI-UHFFFAOYSA-N
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Description

“2-Bromo-3-(3,5-dimethoxyphenyl)-1-propene” is a chemical compound that is likely to be used in organic synthesis . It is related to organoboron compounds, which are known for their stability and environmental benignity .


Synthesis Analysis

The synthesis of such compounds often involves the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a key reaction involving this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Scientific Research Applications

2-BDPP has a wide range of applications in scientific research, including its use in drug discovery, organic synthesis, and materials science. In drug discovery, 2-BDPP has been used to study the structure and function of various proteins and enzymes, as well as to assess the biological activity of potential drug compounds. In organic synthesis, it has been used as a reagent for the synthesis of various molecules, including heterocycles, polymers precursors, and natural products. In materials science, 2-BDPP has been used to study the properties of polymers materials, such as their thermal and mechanical stability.

Mechanism of Action

Mode of Action

Brominated compounds often act by binding to their target proteins and modifying their function . The presence of the bromine atom can enhance the compound’s reactivity, allowing it to form covalent bonds with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-(3,5-dimethoxyphenyl)-1-propene . For instance, the compound’s stability and reactivity could be affected by factors such as pH, temperature, and the presence of other reactive species. Additionally, the compound’s efficacy could be influenced by factors such as the concentration of its targets and the presence of competing or inhibitory substances.

Advantages and Limitations for Lab Experiments

2-BDPP has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, its unique properties allow it to be used in a variety of reactions. However, there are also some limitations to using 2-BDPP in lab experiments. It is relatively expensive, and its reactivity can be unpredictable in some cases.

Future Directions

There are several potential future directions for research on 2-BDPP. One direction is to further study the biochemical and physiological effects of 2-BDPP, including its potential therapeutic effects. Additionally, further research could be conducted to explore the potential applications of 2-BDPP in drug discovery and materials science. Finally, research could be conducted to improve the synthesis of 2-BDPP and to develop new methods for using it in lab experiments.

properties

IUPAC Name

1-(2-bromoprop-2-enyl)-3,5-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-8(12)4-9-5-10(13-2)7-11(6-9)14-3/h5-7H,1,4H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPQHJWRVPZABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CC(=C)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001247562
Record name 1-(2-Bromo-2-propen-1-yl)-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951891-48-8
Record name 1-(2-Bromo-2-propen-1-yl)-3,5-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromo-2-propen-1-yl)-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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